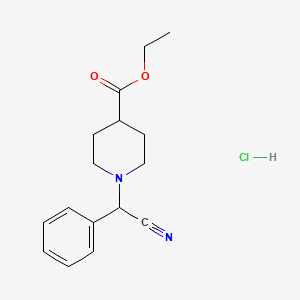

Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate hydrochloride

Descripción

Propiedades

IUPAC Name |

ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.ClH/c1-2-20-16(19)14-8-10-18(11-9-14)15(12-17)13-6-4-3-5-7-13;/h3-7,14-15H,2,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHDZTKHBBUINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of Piperidine Derivatives

A common approach involves alkylating ethyl piperidine-4-carboxylate with cyano-containing benzyl halides. For example:

- Reagents : Ethyl piperidine-4-carboxylate, (bromophenyl)acetonitrile, potassium carbonate

- Conditions : Reflux in acetonitrile or methyl ethyl ketone (MEK) for 18–24 hours.

| Step | Reagent(s) | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | K₂CO₃, (bromophenyl)acetonitrile | MEK | 80°C | 75–88% |

Strecker-Type Reaction

A modified Strecker synthesis introduces the cyano(phenyl)methyl group via a ketone intermediate:

- Reagents : 4-Oxopiperidine derivative, benzaldehyde, sodium cyanide, acetic acid

- Conditions : Methanol or acetonitrile at 60°C for 20 hours.

| Component | Molar Ratio | Role |

|---|---|---|

| 4-Oxopiperidine | 1.0 | Substrate |

| Benzaldehyde | 1.6 | Electrophile |

| NaCN | 1.05 | Cyanide source |

| Acetic Acid | 2.6 | Acid catalyst |

Yield : 78–82%.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using HCl in methanol or ethanol:

- Reagents : Gaseous HCl or 35% HCl in methanol

- Conditions : Stir at room temperature for 20 hours, followed by crystallization.

| Parameter | Value |

|---|---|

| HCl Equivalents | 15 |

| Solvent | Methanol |

| Crystallization Solvent | Isopropanol |

| Final Yield | 54–72% |

Optimization Strategies

Solvent Selection

- Polar aprotic solvents (e.g., acetonitrile) improve reaction rates for alkylation.

- Dichloromethane is preferred for acylation steps due to its inertness.

Catalyst and Base

- Triethylamine (TEA) effectively scavenges HCl during acylation.

- K₂CO₃ provides optimal results for nucleophilic substitutions.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation | High yields (75–88%), scalable | Requires toxic benzyl halides |

| Strecker Synthesis | Atom-economical, one-pot | Sensitive to moisture |

Critical Data from Patents

- Patent EP3643704B1 : Details a 4-step synthesis starting from 4-piperidone monohydrate hydrochloride, achieving an overall yield of 49–72% for related intermediates.

- Patent EP0285032A1 : Demonstrates reductive amination and oxime formation techniques applicable to piperidine derivatives.

Purity and Characterization

- Purification : Recrystallization from isopropanol or acetone.

- Analytical Data :

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Analgesic and Antidiarrheal Activity

Research indicates that compounds similar to ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate hydrochloride exhibit analgesic properties. For instance, certain derivatives have shown effectiveness in pain management comparable to known analgesics such as morphine and codeine . Additionally, anti-diarrheal activity has been observed, suggesting potential therapeutic applications in gastrointestinal disorders .

Synthesis of Morphine Analogues

This compound serves as a precursor in the synthesis of various morphine analogues. The structural similarity allows it to be modified into more complex molecules that retain or enhance analgesic properties. For example, the synthesis of decahydroisoquinoline derivatives has been reported, which are structurally related to morphine and exhibit similar pharmacological effects .

Drug Formulation

This compound can be formulated into various pharmaceutical forms, including tablets, capsules, and injectable solutions. The ability to create stable formulations enhances its viability as a therapeutic agent .

Case Study 1: Analgesic Efficacy

A study conducted on a series of piperidine derivatives, including this compound, assessed their analgesic efficacy using a rat model. The results demonstrated a significant reduction in pain response compared to control groups, indicating the compound's potential as an effective analgesic agent .

Case Study 2: Gastrointestinal Effects

In another investigation focused on gastrointestinal health, researchers administered this compound to subjects with induced diarrhea. The compound showed a marked improvement in symptoms, reducing the frequency of bowel movements and alleviating discomfort .

Comparative Analysis of Related Compounds

The following table summarizes the comparative efficacy of this compound with related compounds:

| Compound Name | Analgesic Activity (LED mg/kg) | Anti-diarrheal Activity |

|---|---|---|

| This compound | 0.16 | Yes |

| Morphine | 0.01 | No |

| Codeine | 0.05 | No |

| Decahydroisoquinoline derivative | Varies | Yes |

Mecanismo De Acción

The mechanism of action of Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenyl group can enhance the compound’s binding affinity to target proteins, while the piperidine ring can modulate its pharmacokinetic properties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Comparación Con Compuestos Similares

Ethyl Piperidine-4-carboxylate Hydrochloride (CAS 81270-37-3)

- Structural Features: Lacks the 1-(cyano(phenyl)methyl) group, containing only the ethyl ester at the 4-position.

- Molecular Weight : ~207.7 g/mol (base) + HCl = ~244.1 g/mol.

- Applications : A versatile precursor in synthesizing piperidine-based drugs, such as antispasmodics and analgesics .

- Key Difference: The absence of the cyano(phenyl)methyl group reduces steric hindrance and electronic effects, making it more reactive in nucleophilic substitutions .

Meperidine Hydrochloride (Pethidine, CAS 50-13-5)

- Structural Features : 1-Methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester hydrochloride.

- Molecular Weight : 283.8 g/mol.

- Applications : A potent opioid analgesic regulated as a Schedule II controlled substance in the U.S. .

- Key Difference: The 4-phenyl and 1-methyl groups confer strong μ-opioid receptor affinity, whereas the cyano(phenyl)methyl group in the target compound likely alters receptor interaction, rendering it non-opioid .

Anileridine (CAS Not Provided)

- Structural Features : Ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate hydrochloride.

- Applications : A synthetic opioid analgesic with similar potency to morphine, regulated under international drug controls .

- Key Difference: The 4-phenyl and 3-hydroxy-3-phenylpropyl groups enhance opioid activity, unlike the target compound’s cyano(phenyl)methyl group, which lacks known analgesic properties .

Physicochemical and Pharmacological Comparison

Table 1: Comparative Analysis of Key Compounds

| Compound | Molecular Weight (g/mol) | Key Substituents | Pharmacological Activity | Regulatory Status |

|---|---|---|---|---|

| Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate HCl | 328.8 | 1-Cyano(phenyl)methyl, 4-ethyl ester | Synthetic intermediate | Not regulated |

| Ethyl piperidine-4-carboxylate HCl | 244.1 | 4-Ethyl ester | Intermediate | Not regulated |

| Meperidine HCl | 283.8 | 1-Methyl, 4-phenyl | Opioid analgesic | Schedule II (U.S.) |

| Anileridine | ~423.9 | 1-(3-Hydroxy-3-phenylpropyl), 4-phenyl | Opioid analgesic | Internationally controlled |

Key Findings:

Synthetic Utility: The cyano group allows further functionalization (e.g., reduction to amines or conversion to carboxylic acids), broadening its utility in drug design compared to simpler esters like ethyl piperidine-4-carboxylate .

Actividad Biológica

Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate hydrochloride, a piperidine derivative, has garnered attention in the scientific community for its potential biological activities. This compound is characterized by its molecular formula and is noted for its structural components, including a cyano group, a phenyl group, and an ester functional group. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Structure and Functional Groups

The structural composition of this compound plays a crucial role in its biological activity:

- Piperidine Ring : Provides basicity and influences pharmacokinetic properties.

- Cyano Group : Acts as an electrophile, facilitating interactions with nucleophilic sites in biological molecules.

- Phenyl Group : Enhances binding affinity to target proteins.

The compound's mechanism involves interactions with specific molecular targets that can lead to various biological effects:

- Enzyme Inhibition : It has been shown to inhibit enoyl-ACP reductase, an enzyme critical for fatty acid synthesis in bacteria, thereby disrupting bacterial growth.

- Cell Signaling Modulation : The compound influences cellular signaling pathways and gene expression, potentially affecting neurotransmitter levels through interactions with monoamine transporters.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, particularly through its action as an enoyl-ACP reductase inhibitor. This inhibition disrupts fatty acid synthesis, which is essential for bacterial growth and survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it has shown promising results in inhibiting the growth of certain cancer cell lines at micromolar concentrations .

Case Study: In Vitro Testing

A study evaluated the compound's efficacy against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated IC50 values ranging from 0.87 to 12.91 µM, demonstrating better growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

Interaction with Biological Molecules

This compound interacts with various enzymes and proteins:

| Biological Target | Effect |

|---|---|

| Enoyl-ACP Reductase | Inhibition of fatty acid synthesis |

| Monoamine Transporters | Modulation of neurotransmitter levels |

These interactions are crucial for understanding the compound's therapeutic potential.

Stability and Dosage Effects

The stability of this compound in laboratory settings affects its long-term efficacy. Research indicates that while the compound maintains activity over time, degradation may reduce its effectiveness. Additionally, dosage variations in animal models have shown that lower doses can yield therapeutic effects, such as antibacterial or neuroprotective properties.

Research Applications

This compound is employed in various scientific research applications:

- Synthesis Intermediate : Used in the development of complex organic molecules and pharmaceuticals.

- Biological Studies : Investigated for enzyme interactions and receptor binding.

- Material Development : Utilized in creating new materials and chemical processes.

Q & A

Q. What synthetic routes are commonly used to prepare Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting ethyl piperidine-4-carboxylate derivatives with a cyano(phenyl)methyl halide in the presence of a base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) . For optimization:

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Coupling agents : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) to enhance amide bond formation efficiency .

- Solvent selection : Dry acetonitrile or dichloromethane improves yield by reducing hydrolysis .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

Key methods include:

- Titration : Quantify hydrochloride content via acid-base titration with alcoholic sodium hydroxide (endpoint: pH 4.0–4.5) .

- Infrared (IR) spectroscopy : Confirm functional groups (e.g., ester C=O at ~1740 cm⁻¹, cyano C≡N at ~2250 cm⁻¹) .

- Chloride ion testing : Silver nitrate precipitation confirms stoichiometric HCl .

- HPLC : Monitor impurities using a C18 column with UV detection at 254 nm (USP standards recommend ≤0.5% total impurities) .

Q. How should this compound be stored to ensure stability, and what are its hygroscopic properties?

- Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent degradation. Stability exceeds 5 years under these conditions .

- Hygroscopicity : The hydrochloride salt is moderately hygroscopic; handle in a desiccator to avoid moisture absorption during weighing .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

Discrepancies in NMR or mass spectrometry (MS) often arise from:

- Tautomerism : The cyano group may exhibit resonance, altering expected peaks. Compare experimental data with computed spectra (e.g., PubChem’s NMR predictor) .

- Solvent artifacts : Deuterated solvents (e.g., DMSO-d6) can shift proton signals; cross-validate with IR and elemental analysis .

- Impurity interference : Use preparative HPLC to isolate the main compound and re-analyze .

Q. What strategies are effective for identifying and quantifying trace impurities?

- LC-MS/MS : Detect impurities at ppm levels using a Q-TOF mass spectrometer in positive ion mode. Common impurities include:

- Ethyl 4-phenylpiperidine-4-carboxylate (m/z 260.1, from incomplete cyanation) .

- Hydrolyzed ester (m/z 232.1, from moisture exposure) .

- Spiking experiments : Add reference standards (e.g., USP Impurity A) to confirm retention times .

Q. How can this compound serve as a building block in medicinal chemistry, and what are key reactivity considerations?

- Applications :

- Reactivity notes :

- Cyano group : Susceptible to reduction (e.g., LiAlH4 yields an amine) or nucleophilic attack (e.g., Grignard reagents) .

- Ester hydrolysis : Use NaOH/EtOH for controlled conversion to the carboxylic acid without degrading the piperidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.